Acetic acid;2-phenylbenzene-1,4-diol

Description

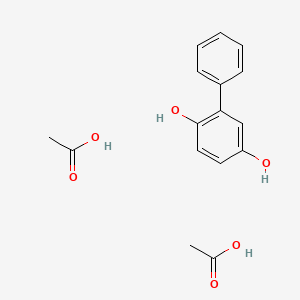

Acetic acid;2-phenylbenzene-1,4-diol is a compound combining acetic acid with a hydroquinone derivative substituted with a phenyl group at the 2-position. Structurally, it consists of a benzene-1,4-diol (hydroquinone) backbone modified by a phenyl group and associated with acetic acid, likely forming a complex, salt, or ester. This compound has been identified in phytotoxic metabolite studies, where derivatives of hydroquinone and acetic acid are produced by fungi such as Spencermartinsia viticola . Its synthesis and applications are less documented compared to simpler hydroquinone derivatives, but its structural features suggest roles in antioxidant activity, polymerization inhibition, or as intermediates in organic synthesis .

Structure

2D Structure

Properties

Molecular Formula |

C16H18O6 |

|---|---|

Molecular Weight |

306.31 g/mol |

IUPAC Name |

acetic acid;2-phenylbenzene-1,4-diol |

InChI |

InChI=1S/C12H10O2.2C2H4O2/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9;2*1-2(3)4/h1-8,13-14H;2*1H3,(H,3,4) |

InChI Key |

BSPZSNZSYCFYBF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1=CC=C(C=C1)C2=C(C=CC(=C2)O)O |

Origin of Product |

United States |

Biological Activity

Acetic acid; 2-phenylbenzene-1,4-diol, commonly referred to as a biphenolic compound, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate its pharmacological properties, including antimicrobial, anti-inflammatory, and potential anticancer activities.

Chemical Structure

The compound consists of an acetic acid moiety linked to a biphenyl structure with hydroxyl groups at the para positions. The general formula can be represented as:

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of biphenolic compounds, including acetic acid; 2-phenylbenzene-1,4-diol. The compound has shown significant activity against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Acetic Acid; 2-Phenylbenzene-1,4-Diol

| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Bacterial | 32 µg/mL |

| Escherichia coli | Bacterial | 64 µg/mL |

| Candida albicans | Fungal | 16 µg/mL |

| Pseudomonas aeruginosa | Bacterial | 128 µg/mL |

These findings indicate that the compound exhibits varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .

Anti-inflammatory Properties

Research has demonstrated that acetic acid derivatives possess notable anti-inflammatory effects. In vitro studies suggest that the compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect is attributed to the modulation of NF-kB signaling pathways .

Case Study: Inhibition of Inflammatory Markers

In a controlled study involving LPS-stimulated macrophages, treatment with acetic acid; 2-phenylbenzene-1,4-diol resulted in a significant reduction in TNF-α levels by approximately 50% compared to untreated controls. This suggests potential therapeutic applications in inflammatory diseases .

Anticancer Activity

Emerging evidence indicates that biphenolic compounds may exhibit anticancer properties. Acetic acid; 2-phenylbenzene-1,4-diol has been evaluated for its cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 25 | Inhibition of proliferation |

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapeutics .

Comparison with Similar Compounds

Structural Analogues

Benzene-1,4-Diol (Hydroquinone)

- Structure: Simple hydroquinone without substitutions.

- Properties :

- Key Differences : Lacks the phenyl and acetic acid moieties, resulting in lower molecular weight and reduced lipophilicity compared to the target compound.

2-(4-Hydroxyphenyl) Acetic Acid

- Structure : Acetic acid linked to a 4-hydroxyphenyl group.

- Properties :

- Key Differences: Contains a single phenolic hydroxyl group and lacks the diol structure, limiting its redox versatility.

Thymohydroquinone (2-Methyl-5-Isopropylbenzene-1,4-Diol)

- Structure: Hydroquinone substituted with methyl and isopropyl groups.

- Properties: Synthesis: Produced via reduction of thymoquinone using acetic acid and zinc catalysts . Applications: Precursor to bioactive compounds like dithymoquinone.

- Key Differences : Bulkier substituents (isopropyl group) enhance lipophilicity but reduce solubility in aqueous systems compared to the target compound.

Functional Analogues

2-Butene-1,4-Diol Derivatives

- Examples :

- Key Differences : Aliphatic diols lack aromatic stabilization, making them more reactive in polymerization but less effective as antioxidants.

Poly[(Butane-1,4-Diol)-alt-(Succinic Acid)]

- Structure : Polyester formed from diols and dicarboxylic acids.

- Properties :

- Key Differences : Macromolecular structure contrasts with the small-molecule nature of the target compound, limiting its use in synthetic organic chemistry.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility | Redox Potential (E°) |

|---|---|---|---|

| Acetic Acid;2-Phenylbenzene-1,4-Diol | ~286.3 (estimated) | Moderate in DMSO | Likely lower than hydroquinone due to electron-withdrawing phenyl group. |

| Benzene-1,4-Diol | 110.11 | High in water | +0.28 V (vs. SHE) |

| 2-(4-Hydroxyphenyl) Acetic Acid | 152.15 | Moderate in ethanol | Not documented. |

| Thymohydroquinone | 166.22 | Low in water | +0.18 V (estimated) |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Acetic acid;2-phenylbenzene-1,4-diol?

- Methodology : Acetylation of 2-phenylbenzene-1,4-diol using acetic anhydride or acetyl chloride in the presence of acidic catalysts (e.g., H₂SO₄) is a standard approach. Reaction conditions (e.g., 60–80°C, 4–6 hours) must be optimized to minimize side reactions like over-acetylation. Kinetic studies suggest solvent polarity and temperature critically influence intermediate stability .

Q. How can the purity and structural integrity of this compound be verified?

- Methodology : Combine FTIR (to confirm acetate C=O stretch at ~1740 cm⁻¹) and ¹H NMR (to resolve aromatic protons and acetate methyl groups). HPLC-UV with a C18 column (e.g., 70% methanol mobile phase) can assess purity, while LC-MS identifies trace byproducts. Reference protocols from copolymer characterization in similar diol-acetate systems .

Q. What solvents are optimal for recrystallizing this compound?

- Methodology : Test mixed solvents like ethyl acetate/hexane or methanol/water. Solubility trials at varying temperatures (25–80°C) can identify ideal recrystallization conditions. Deep eutectic solvents (DES) with acetic acid as a hydrogen bond donor may enhance solubility in green chemistry setups .

Advanced Research Questions

Q. How do reaction mechanisms differ between acid-catalyzed and enzymatic acetylation of 2-phenylbenzene-1,4-diol?

- Methodology : Acid catalysis involves protonation of the hydroxyl group, followed by nucleophilic attack of the acetyl group. Enzymatic methods (e.g., lipases) exhibit regioselectivity, preferentially acetylating one hydroxyl group. Mechanistic studies using kinetic isotope effects or computational modeling (DFT) can clarify pathways .

Q. What strategies resolve contradictions in reported catalytic efficiencies for diol acetylation?

- Methodology : Conduct a Design of Experiments (DoE) to systematically vary catalysts (e.g., H₂SO₄ vs. enzyme), solvents, and temperatures. Use response surface methodology to model interactions. Compare with literature data on analogous systems, such as oxidation of cyclopentene-diols with chromium trioxide in acetic acid .

Q. How can deep eutectic solvents (DES) improve the synthesis or application of this compound?

- Methodology : DES composed of choline chloride and acetic acid (1:2 molar ratio) can act as a green reaction medium, enhancing solubility and reducing energy requirements. Evaluate extraction efficiency via spectrophotometric assays (TPC, ABTS) and HPLC, as demonstrated in phenolic compound studies .

Q. What advanced analytical techniques differentiate this compound from its degradation products?

- Methodology : High-resolution LC-MS/MS with electrospray ionization (ESI) identifies degradation products (e.g., deacetylated diols). Pair with TGA to monitor thermal stability (e.g., weight loss at 200–300°C) and DSC to study glass transition behavior, referencing copolymer thermal analysis protocols .

Q. How to design a stability study for this compound under varying storage conditions?

- Methodology : Perform accelerated stability testing at 40°C/75% RH (ICH guidelines). Monitor degradation via HPLC-UV and LC-MS every 30 days. Compare with real-time data (25°C/60% RH). Use Arrhenius kinetics to predict shelf life, as applied in thermal decomposition studies of acrylamide-diol copolymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.